molecular formula C11H15BrO B020191 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene CAS No. 69877-88-9

2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene

Cat. No. B020191
CAS RN: 69877-88-9
M. Wt: 243.14 g/mol
InChI Key: BQCXIUHIWADJBU-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, IUPAC name, and other common names. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and products of these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemicals .

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity information, recommended personal protective equipment, and procedures for safe handling and disposal .

properties

IUPAC Name

4-(bromomethyl)-1-methoxy-2,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCXIUHIWADJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CBr)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608240
Record name 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene

CAS RN

69877-88-9
Record name 2-(Bromomethyl)-5-methoxy-1,3,4-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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